molecular formula C23H24ClN5O2 B2885696 N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902973-15-3

N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2885696
CAS No.: 902973-15-3
M. Wt: 437.93
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Description

N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. IRAK4 kinase activity is essential for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) family signaling, which upon activation, drives the production of pro-inflammatory cytokines and type I interferons (O'Neill et al., Nature Reviews Immunology, 2013) . By selectively targeting the ATP-binding pocket of IRAK4, this compound effectively suppresses downstream NF-κB and MAPK pathway activation, making it an invaluable pharmacological tool for dissecting the role of these pathways in autoimmune, inflammatory, and oncogenic processes (Segovia et al., Blood, 2015) . Its research applications are particularly significant in the context of MyD88-mutant cancers, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive IRAK4 signaling drives cell survival and proliferation, positioning IRAK4 inhibition as a promising therapeutic strategy (Ngo et al., Nature, 2011) . This inhibitor enables researchers to precisely interrogate the functional consequences of ablating IRAK4 kinase activity in both in vitro and in vivo models of inflammation and cancer, providing critical insights for target validation and drug discovery.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15(2)14-28-22(31)17-8-4-6-10-19(17)29-20(26-27-23(28)29)11-12-21(30)25-13-16-7-3-5-9-18(16)24/h3-10,15H,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMRGPOPJIJCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenylmethyl and methylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Triazolo[4,3-c]quinazoline Derivatives (): Compounds such as 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) share the triazoloquinazoline core but differ in substituent positioning ([4,3-c] vs. [4,3-a] in the target compound). For example, compound 8 showed enhanced solubility due to the cinnamoyl group, whereas the isobutyl group in the target compound may improve lipophilicity .
  • Triazole-Containing Derivatives ():
    N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) lacks the quinazoline core but shares a triazole moiety. The difluorophenyl and hydroxyl groups in A1 confer distinct hydrogen-bonding capabilities compared to the chloro-benzyl group in the target compound, suggesting divergent pharmacokinetic profiles .

Side Chain Modifications

  • Propanamide Analogs ():
    3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide features a propanamide linker but replaces the triazoloquinazoline with an oxazole-chromen system. The chromen-4-one moiety introduces planar aromaticity, which may enhance DNA intercalation properties absent in the target compound. However, both compounds retain chlorine substituents, suggesting shared roles in hydrophobic interactions .

Pharmacological Activity Insights

While explicit data for the target compound are unavailable, structural analogs provide clues:

  • Triazolo[4,3-c]quinazolines (): Demonstrated inhibitory activity against acetylcholinesterase (IC50: 1.2–3.8 µM), attributed to the planar quinazoline system and electron-withdrawing substituents .
  • Compound A1 (): Exhibited antifungal activity (MIC: 0.5 µg/mL against Candida albicans), likely due to the triazole’s interaction with fungal cytochrome P450 .

The target compound’s isobutyl and chloro-benzyl groups may enhance blood-brain barrier penetration compared to these analogs, making it a candidate for neurological targets.

Biological Activity

The compound N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a molecular weight of approximately 437.9 g/mol . Its structure includes a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and quinazolin moieties contributes to its pharmacological potential.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight437.9 g/mol
Chemical FormulaC₁₈H₃₁ClN₄O
Key Functional GroupsTriazole, Quinazoline

Antimicrobial Activity

Research indicates that derivatives of the triazole and quinazoline structures exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that certain triazole-containing compounds can induce cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating promising activity . This suggests that this compound may exhibit similar properties.

Anti-inflammatory Activity

Compounds related to this structure have shown anti-inflammatory effects comparable to established drugs like naproxen. This activity is often attributed to the ability to inhibit cyclooxygenase enzymes or other inflammatory mediators .

Enzyme Inhibition

Several studies highlight the compound's potential as an enzyme inhibitor. For example, it may act as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases . Additionally, its inhibitory effects on urease suggest possible applications in managing urinary tract infections.

Synthesis and Evaluation

In a study focusing on the synthesis of triazole derivatives, various compounds were screened for biological activity. The synthesized compounds demonstrated significant antimicrobial and anticancer properties, reinforcing the therapeutic potential of triazole-based compounds .

Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal how structural features influence biological activity by affecting binding affinity and specificity .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the 2-chlorobenzyl group (δ 4.5–5.0 ppm for CH2_2) and triazoloquinazoline protons (δ 7.2–8.5 ppm) .
  • LC-MS : High-resolution MS validates the molecular formula (e.g., C29_{29}H28_{28}ClN5_5O4_4) and detects impurities (<2%) .
  • X-ray crystallography : Resolves the conformation of the triazole-quinazoline fused ring system .

Q. Advanced

  • Dynamic NMR to study rotational barriers in the propanamide side chain .
  • Solid-state NMR for polymorph characterization, critical for bioavailability studies .

What methodologies assess its biological activity and target engagement?

Q. Basic

  • Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Q. Advanced

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) to purified protein targets .
  • Cryo-EM or molecular docking (using AutoDock Vina) to map interactions between the chlorobenzyl group and hydrophobic enzyme pockets .

How do structural modifications influence activity?

Q. Advanced

  • SAR studies reveal:
    • The 2-chlorobenzyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability .
    • Replacing the 2-methylpropyl group with a cyclopropyl moiety increases metabolic stability in liver microsome assays .
    • Adding electron-withdrawing groups (e.g., -CF3_3) to the quinazoline ring boosts kinase inhibition potency by 10-fold .

How are analytical challenges addressed during purity assessment?

Q. Advanced

  • HPLC-DAD/ELSD : Differentiate co-eluting isomers (e.g., triazole regioisomers) using gradient elution (ACN/H2_2O with 0.1% TFA) .
  • ICP-MS : Detect trace metal contaminants (e.g., Pd < 10 ppm) from coupling reactions .
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), oxidative (3% H2_2O2_2), and photolytic conditions to identify labile sites (e.g., 5-oxo group degradation) .

How are contradictions in biological data resolved?

Q. Advanced

  • Meta-analysis : Compare IC50_{50} values across cell lines (e.g., discrepancies in HeLa vs. A549 results) to identify off-target effects .
  • Kinobeads® profiling : Screen >300 kinases to confirm selectivity .
  • Transcriptomics : RNA-seq of treated cells links unexpected cytotoxicity to NF-κB pathway activation .

What computational tools predict reactivity and stability?

Q. Advanced

  • DFT calculations (Gaussian 16): Optimize ground-state geometry and calculate HOMO/LUMO energies for oxidation-prone sites (e.g., triazole N-atoms) .
  • Molecular dynamics (GROMACS) : Simulate aqueous solubility by analyzing hydrogen bonding between the propanamide group and water .

Notes

  • Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + HRMS) to validate synthetic intermediates .
  • Data Reproducibility : Use standardized assay protocols (e.g., CLSI guidelines for cell-based studies) .

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